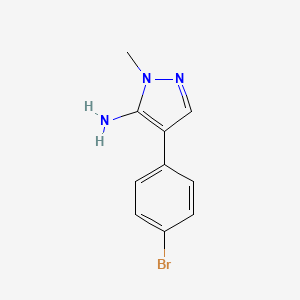

4-(4-Bromophenyl)-1-methylpyrazol-5-amine

Description

BenchChem offers high-quality 4-(4-Bromophenyl)-1-methylpyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)-1-methylpyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-14-10(12)9(6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPJOQVOJYCZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine: A Key Intermediate in Pharmaceutical Research

Executive Summary This guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway for 4-(4-Bromophenyl)-1-methylpyrazol-5-amine. This compound belongs to the 5-aminopyrazole class, a scaffold of significant interest in medicinal chemistry and drug development due to its wide range of biological activities. The elucidated two-step synthesis route begins with commercially available starting materials and proceeds through a well-characterized enaminonitrile intermediate. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and process validation checkpoints to ensure reproducibility and high purity of the final product.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole framework is a privileged heterocyclic motif that forms the core of numerous biologically active molecules.[1][2] These compounds have demonstrated a vast spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, antitumor, and antipsychotic activities.[3] The versatility of the aminopyrazole core allows for extensive functionalization, making it a cornerstone for building diverse chemical libraries for high-throughput screening. The title compound, 4-(4-Bromophenyl)-1-methylpyrazol-5-amine, serves as a key building block, with the bromine atom providing a reactive handle for further molecular elaboration through cross-coupling reactions, while the amine group offers a site for amide bond formation or other derivatizations.

Retrosynthetic Analysis and Pathway Selection

The chosen synthetic strategy is a reliable two-step process that is well-precedented in the synthesis of substituted aminopyrazoles.[4] The pathway is advantageous due to the accessibility of the starting materials and the generally high yields achieved in each step.

The retrosynthetic breakdown is as follows: The target 5-aminopyrazole is disconnected at the N1-C5 and N2-C3 bonds, revealing a key enaminonitrile precursor and methylhydrazine. This enaminonitrile intermediate, in turn, can be synthesized from 4-bromophenylacetonitrile and a one-carbon electrophile, such as dimethylformamide dimethyl acetal (DMFDMA).

Logical Flow of the Selected Synthesis Pathway

Caption: A two-step synthesis approach.

Detailed Synthesis Protocol

Part 3.1: Step 1 – Synthesis of (E/Z)-3-(Dimethylamino)-2-(4-bromophenyl)acrylonitrile

Principle & Mechanism: This step involves the condensation of a compound with an active methylene group (4-bromophenylacetonitrile) with dimethylformamide dimethyl acetal (DMFDMA). DMFDMA serves as both a reactant and a dehydrating agent, reacting with the acidic α-proton of the nitrile to form a stable enaminonitrile intermediate after the elimination of methanol and dimethylamine.[5][6][7] The reaction is typically driven to completion by heating.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenylacetonitrile (1.0 eq).

-

Add N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq) and anhydrous dioxane or toluene as the solvent.

-

Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-6 hours.

-

In-Process Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

-

After completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil or solid can often be used directly in the next step. If purification is required, trituration with cold diethyl ether or hexane can induce crystallization, or the product can be purified by flash column chromatography.

Part 3.2: Step 2 – Cyclization to 4-(4-Bromophenyl)-1-methylpyrazol-5-amine

Principle & Mechanism: This is the key heterocycle-forming step. The reaction proceeds via the condensation of the enaminonitrile intermediate with methylhydrazine.[1][2] The reaction is highly regioselective. The nucleophilic nitrogen of methylhydrazine attacks the electron-deficient carbon of the nitrile group, followed by an intramolecular cyclization where the other nitrogen atom attacks the β-carbon of the enamine system, leading to the elimination of dimethylamine and the formation of the stable aromatic pyrazole ring.[4]

Experimental Protocol:

-

Dissolve the crude enaminonitrile intermediate from Step 1 in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.

-

Add methylhydrazine (1.2 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux (typically 80-90 °C) for 3-5 hours.

-

In-Process Validation: Monitor the reaction by TLC. The disappearance of the enaminonitrile intermediate and the formation of the final product (which can be visualized under UV light) signals the completion of the cyclization.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure 4-(4-Bromophenyl)-1-methylpyrazol-5-amine as a solid.

Final Product Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the methyl group singlet, the pyrazole proton singlet, aromatic protons (two doublets), and a broad singlet for the amine protons.

-

¹³C NMR: Signals corresponding to all 10 unique carbon atoms.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₁₀H₁₀BrN₃ (m/z ≈ 251/253 for Br isotopes).[8]

Data Summary & Workflow Visualization

Table 1: Quantitative Reaction Data

| Step | Reactant 1 | Reactant 2 | Key Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromophenylacetonitrile | - | DMFDMA | Dioxane | 110 | 4-6 | 85-95 |

| 2 | Enaminonitrile Intermediate | Methylhydrazine | - | Ethanol | 80 | 3-5 | 80-90 |

Expert Discussion & Process Validation

Causality Behind Experimental Choices (Expertise):

-

Choice of DMFDMA: DMFDMA is a highly effective reagent for this transformation as it is a potent electrophile and its byproducts (methanol, dimethylamine) are volatile and easily removed, simplifying the workup.[6]

-

Solvent Selection: Anhydrous, non-protic solvents like dioxane or toluene are preferred for the first step to prevent unwanted side reactions with the highly reactive DMFDMA. For the cyclization step, protic solvents like ethanol are ideal as they facilitate the proton transfers involved in the mechanism and help dissolve the reactants while often allowing the product to crystallize upon cooling.

-

Regioselectivity: The use of unsymmetrical methylhydrazine could potentially lead to two different isomers. However, the established mechanism for this type of cyclization overwhelmingly favors the formation of the 1-substituted-5-aminopyrazole isomer due to steric and electronic factors during the cyclization cascade.[4]

Self-Validating System (Trustworthiness): This protocol incorporates self-validating checkpoints to ensure success. The TLC monitoring at each stage is critical. Confirming the full consumption of the starting material in Step 1 before proceeding prevents carrying unreacted material into the cyclization step, which would complicate purification. Characterizing the intermediate, even if used crude, via a quick ¹H NMR can confirm the successful formation of the enaminonitrile, validating the first step before committing to the second. The final purification by recrystallization not only improves purity but also serves as a validation step, as a sharp melting point and clean analytical data (NMR, MS) confirm the identity and high purity of the target compound.

Conclusion

The described two-step synthesis provides a reliable and scalable route to 4-(4-Bromophenyl)-1-methylpyrazol-5-amine. By leveraging a well-understood condensation-cyclization sequence and incorporating critical in-process validation checkpoints, researchers can confidently produce this valuable intermediate with high yield and purity, enabling further exploration in drug discovery and materials science.

References

-

Al-Azmi, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 163-178. Available at: [Link]

-

Al-Azmi, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Fichez, J., Busca, P., & Prestat, G. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8916-8926. Available at: [Link]

-

Al-Sheikh, M. A., Medrasi, H. Y., & Salaheldin, A. M. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 18(1), 535-544. Available at: [Link]

-

Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]

-

Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(5), 1059-1063. Available at: [Link]

-

Al-Naggar, A. A., & Gaffer, H. E. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(10), 11624-11637. Available at: [Link]

-

Al-Sheikh, M. A., Medrasi, H. Y., & Salaheldin, A. M. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. ResearchGate. Available at: [Link]

-

Al-Azmi, A. (2021). Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-. Kuwait Journal of Science, 48(3). Available at: [Link]

-

Fadda, A. A., & El-Awaad, I. A. (2022). Chemistry of Enaminonitriles of Pyrano[2,3-c]pyrazole and Related Compounds. ResearchGate. Available at: [Link]

-

Mukherjee, A., et al. (2009). PREPARATION OF 4-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE- 5-(4-BROMOPHENYL)-NITRILE IMINE. Semantic Scholar. Available at: [Link]

-

Çetin, A. (2017). Synthesis of Some New Pyrazoles. DergiPark. Available at: [Link]

-

Yang, H., et al. (2017). Facile Synthesis of 1 (4 Bromophenyl) 1h Tetrazol 5 Amine and Related Amide Derivatives. Scribd. Available at: [Link]

- CN112079781B. (2022). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.

-

Al-Majid, A. M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(35). Available at: [Link]

-

Quiroga, J., & Trilleras, J. (2012). Recent advances in the synthesis of new pyrazole derivatives. IntechOpen. Available at: [Link]

-

El-Faham, A., et al. (2017). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Advanced Chemistry, 13(3), 517-529. Available at: [Link]

-

Mukherjee, A., & Mahalanabis, K. K. (2009). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. ResearchGate. Available at: [Link]

-

Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. ResearchGate. Available at: [Link]

-

Autechem. (n.d.). 4-(4-Bromophenyl)-1-methylpyrazol-5-amine. Available at: [Link]

-

Gomaa, M. A.-M. (2012). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. ResearchGate. Available at: [Link]

-

Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. Scientific Research Publishing. Available at: [Link]

-

Liskon Biological. (2024). Exploration of the Reaction Mechanism of DMF-DMA. Available at: [Link]

Sources

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scirp.org [scirp.org]

- 7. Exploration of the Reaction Mechanism of DMF-DMA - LISKON [liskonchem.com]

- 8. 4-(4-Bromophenyl)-1-methylpyrazol-5-amine Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

physicochemical properties of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine

Introduction

In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives stand out as privileged scaffolds due to their versatile biological activities and synthetic accessibility.[1] The compound 4-(4-Bromophenyl)-1-methylpyrazol-5-amine, with its unique substitution pattern, represents a significant building block for the development of novel therapeutic agents and functional materials. The presence of a bromophenyl group offers a handle for further synthetic modifications via cross-coupling reactions, while the pyrazole core and the amino group are key pharmacophores that can engage in crucial intermolecular interactions with biological targets.

A comprehensive understanding of a compound's physicochemical properties is the bedrock upon which all successful development campaigns are built. These parameters govern everything from reaction kinetics and purification efficiency to a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth analysis of the core , offering both established data and detailed, field-proven experimental protocols for their validation and characterization. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for their investigations.

Core Molecular and Physical Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. For 4-(4-Bromophenyl)-1-methylpyrazol-5-amine, the key identifying and physical properties are summarized below. It is important to note that while some properties are computationally predicted, they provide a crucial starting point for experimental verification.

| Property | Value | Source |

| CAS Number | 1248796-80-6 | [2] |

| Molecular Formula | C₁₀H₁₀BrN₃ | [2] |

| Molecular Weight | 252.11 g/mol | [2] |

| Appearance | Solid (Expected) | [3] |

| Melting Point | Not Experimentally Determined. A structural isomer, 4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine, has a melting point of 133-138 °C. | [3] |

| Boiling Point | 391.7 ± 32.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [2] |

Thermal Analysis: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: The melting point (Tₘ) is a critical indicator of a compound's purity and identity. Differential Scanning Calorimetry (DSC) is the preferred method for this determination over traditional melting point apparatus due to its high precision and ability to provide additional thermodynamic information, such as the enthalpy of fusion.[4][5] The technique operates by measuring the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature.[5][6] An endothermic peak in the heat flow curve corresponds to the melting transition, with the peak's apex or onset providing a precise Tₘ.[7]

Experimental Protocol for DSC

-

Sample Preparation:

-

Accurately weigh 2-5 mg of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine into a standard aluminum DSC pan.

-

Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

-

Prepare an identical, empty sealed pan to serve as the reference. This differential setup is crucial for canceling out baseline instrument noise and heat capacity effects of the pan itself.[8]

-

-

Instrument Setup and Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) to ensure data accuracy.

-

Place the sample pan and the reference pan into their respective holders in the DSC cell.

-

-

Thermal Program Execution:

-

Equilibrate the cell at a starting temperature, for example, 25 °C.

-

Ramp the temperature at a controlled linear rate, typically 10 °C/min, to a temperature well above the expected melting point (e.g., 200 °C). A controlled heating rate is essential for reproducible results.[5]

-

Record the differential heat flow between the sample and the reference throughout the temperature scan.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify the endothermic peak corresponding to the melting event.

-

Determine the onset temperature and the peak temperature of the endotherm. The peak temperature is commonly reported as the melting point (Tₘ).

-

Integrate the area under the peak to calculate the heat of fusion (ΔHfus), which provides insight into the material's crystallinity.

-

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile

Rationale: Solubility is a cornerstone of drug development, directly influencing bioavailability and formulation strategies. The structure of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine contains both a large, hydrophobic bromophenyl moiety and polar functional groups (amine, pyrazole) capable of hydrogen bonding.[9][10] This duality suggests poor solubility in aqueous media but good solubility in organic solvents.[9] Furthermore, the basicity of the 5-amino group implies that solubility in aqueous solutions will be pH-dependent, increasing in acidic conditions due to the formation of a soluble ammonium salt.[11]

Experimental Protocol for Qualitative Solubility Determination

-

Solvent Selection: Prepare a panel of representative solvents, including:

-

Aqueous: Deionized Water, 0.1 M HCl, 0.1 M NaOH.

-

Organic: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM).

-

-

Procedure:

-

Add approximately 1-2 mg of the compound to a separate, clean test tube for each solvent.

-

Add 1 mL of the selected solvent to the corresponding test tube.

-

Vigorously agitate the mixture (e.g., using a vortex mixer) for 30 seconds.

-

Allow the mixture to stand for 1-2 minutes.

-

Visually inspect for any undissolved solid against a dark background.

-

-

Classification:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain.

-

Insoluble: The solid appears unchanged.

-

Ionization Constant (pKa) Analysis via Potentiometric Titration

Rationale: The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity or basicity. For a drug candidate, the pKa value determines the extent of ionization at physiological pH (approx. 7.4), which critically affects its ability to cross cell membranes and interact with its target.[12] The 5-amino group on the pyrazole ring is expected to be basic. Potentiometric titration is a highly accurate and reliable method for determining pKa values.[12][13] The procedure involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, which is identified as an inflection point on the titration curve.[12][14]

Experimental Protocol for pKa Determination

-

Sample Preparation:

-

Accurately prepare a solution of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine (e.g., 0.01 M) in a suitable co-solvent system if aqueous solubility is low (e.g., 20% acetonitrile in water).[15]

-

Use a standardized titrant, such as 0.1 M HCl, to titrate the basic amine function.

-

-

Instrument Setup:

-

Use a calibrated pH meter with a combination glass electrode.[16]

-

Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Gently stir the solution with a magnetic stirrer.

-

Purge the solution with an inert gas like argon or nitrogen to eliminate interference from dissolved atmospheric CO₂.[16]

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add small, precise aliquots of the 0.1 M HCl titrant.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue this process until the pH changes significantly and then plateaus, indicating the titration is complete.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate the titration curve.

-

To precisely identify the inflection point (equivalence point), calculate the first or second derivative of the titration curve (ΔpH/ΔV or Δ²pH/ΔV²). The peak of the first derivative curve corresponds to the equivalence point.

-

The pKa is the pH value at which half of the volume of titrant needed to reach the equivalence point has been added.

-

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Profile: UV-Visible Spectroscopy

Rationale: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is a powerful tool for quantitative analysis (using the Beer-Lambert law) and for confirming structural motifs. Aromatic amines and pyrazole systems are known to be chromophoric, absorbing light in the UV or visible range.[17][18] Determining the wavelength of maximum absorbance (λₘₐₓ) is essential for developing quantitative analytical methods, such as for dissolution testing or purity assays.

Experimental Protocol for UV-Vis Spectrum Acquisition

-

Solvent and Solution Preparation:

-

Select a UV-transparent solvent in which the compound is soluble (e.g., methanol or ethanol).

-

Prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute working solution (e.g., 10 µg/mL) to ensure the absorbance reading falls within the instrument's linear range (typically 0.1-1.0 AU).

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the same solvent used for the sample to serve as the blank.

-

Run a baseline correction with the blank cuvette in the sample and reference beams to zero the instrument.

-

-

Spectrum Acquisition:

-

Rinse and fill the sample cuvette with the working solution of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine.

-

Place the sample cuvette in the sample holder.

-

Scan a wavelength range, typically from 200 to 800 nm, to cover the entire UV-visible spectrum.

-

-

Data Analysis:

-

Plot absorbance versus wavelength.

-

Identify the wavelength(s) at which maximum absorbance occurs (λₘₐₓ). Aromatic amines often exhibit multiple absorption bands.[19]

-

Record the absorbance value at λₘₐₓ, which can be used to calculate the molar absorptivity (ε) if the concentration and path length are known.

-

Conclusion

The —including its molecular weight, thermal behavior, solubility, ionization constant, and spectroscopic signature—form a critical dataset for any researcher or developer. While some properties can be reliably predicted, this guide emphasizes the necessity of rigorous experimental determination using validated techniques such as DSC, potentiometric titration, and UV-Vis spectroscopy. The detailed protocols provided herein serve as a robust starting point for these characterizations. A thorough understanding of these fundamental parameters is not merely an academic exercise; it is an indispensable prerequisite for unlocking the full potential of this promising molecule in drug discovery and materials science applications.

References

- CureFFI.org. (2016). Differential scanning calorimetry.

- Chemistry For Everyone. (2025). How Does DSC Measure Melting Point (Tm)?. YouTube.

- Applus+ DatapointLabs. Differential Scanning Calorimetry (DSC)

- METTLER TOLEDO. Differential Scanning Calorimetry (DSC).

- ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?.

- Analyst (RSC Publishing).

- Wikipedia. Differential scanning calorimetry.

- ARC Journals.

- McLaughlin, J. C. Experiment 27 - Amines and Amides.

- Moorpark College. Experiment 13 – Properties of Amines and Amides.

- ECHEMI. How to measure aromatic amine compounds using uv/visible....

- NIH. (2022).

- Chem-Impex. 3-(4-Bromophenyl)-5-methyl-1H-pyrazole.

- Guidechem. 4-(4-bromophenyl)-1-methl-1H-pyrazole 1191616-45-1.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- ResearchGate.

- ChemicalBook. (2025). 4-(4-Bromophenyl)

- PubChem. 3-(4-bromophenyl)-5-methyl-1H-pyrazole.

- NIH. (2017). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide.

- DOI. SUPPORTING INFORMATION Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anti-cancer Pyrrole-Imidazole Po.

- EMBIBE. (2023). Physical Properties of Amines – Solubility, Melting and Boiling Point.

- Semantic Scholar. (1954). Determination of Potentiometric Titration Inflection Point by Concentric Arcs Method.

- Autechaux. (2025). 4-(4-Bromophenyl)-1-methylpyrazol-5-amine.

- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

- Open Library Publishing Platform. 26.2 Amines – Physical Properties.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(4-Bromophenyl)-1-methylpyrazol-5-amine Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 3. 4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine - Safety Data Sheet [chemicalbook.com]

- 4. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. mt.com [mt.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Differential scanning calorimetry [cureffi.org]

- 9. embibe.com [embibe.com]

- 10. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. chemhaven.org [chemhaven.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 4-(4-Bromophenyl)-1-methylpyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is not extensively available in public literature, this document consolidates information on its identity, proposed synthesis, and potential applications based on the well-established chemistry of the 5-aminopyrazole scaffold. This guide serves as a foundational resource for researchers investigating novel pyrazole derivatives for therapeutic and agrochemical applications.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone in the design of biologically active molecules, with numerous FDA-approved drugs featuring this heterocyclic system.[1] The 5-aminopyrazole moiety, in particular, serves as a versatile pharmacophore and a key building block for a diverse range of compounds with applications in medicine and agriculture.[2][3] These compounds are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[3][4] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of their physicochemical properties and biological targets. The title compound, 4-(4-Bromophenyl)-1-methylpyrazol-5-amine, incorporates a bromophenyl group at the 4-position, a methyl group on the pyrazole nitrogen, and a crucial amine group at the 5-position, making it a prime candidate for further investigation and derivatization in drug discovery programs.

Molecular Identity and Physicochemical Properties

CAS Number: 1248796-80-6

Molecular Formula: C₁₀H₁₀BrN₃

Chemical Structure

The structure of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine features a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

-

1-position: A methyl group is attached to one of the nitrogen atoms.

-

4-position: A 4-bromophenyl group is substituted on the carbon atom adjacent to the methylated nitrogen.

-

5-position: An amine group is attached to the carbon atom adjacent to the other nitrogen atom.

Caption: 2D Structure of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | 252.11 g/mol | --- |

| CAS Number | 1248796-80-6 | --- |

| Molecular Formula | C₁₀H₁₀BrN₃ | --- |

Proposed Synthesis Pathway

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry. A highly versatile and commonly employed method involves the condensation of a β-ketonitrile with a hydrazine derivative.[2][5] Based on this established methodology, a plausible synthetic route for 4-(4-Bromophenyl)-1-methylpyrazol-5-amine is proposed below.

Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be disconnected at the pyrazole ring, leading back to two key starting materials: a substituted β-ketonitrile and methylhydrazine.

Caption: Retrosynthetic analysis of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine.

Proposed Synthetic Protocol

The proposed synthesis involves a two-step process starting from commercially available materials.

Step 1: Synthesis of the β-Ketonitrile Intermediate

The key intermediate, 2-(4-bromobenzoyl)acetonitrile, can be synthesized via the acylation of 4-bromophenylacetonitrile.

Experimental Protocol:

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add 4-bromophenylacetonitrile.

-

To this mixture, add an appropriate acylating agent, such as ethyl acetate, and reflux the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield 2-(4-bromobenzoyl)acetonitrile.

Step 2: Cyclization to form 4-(4-Bromophenyl)-1-methylpyrazol-5-amine

The final step involves the cyclocondensation of the β-ketonitrile intermediate with methylhydrazine.[2]

Experimental Protocol:

-

Dissolve the purified 2-(4-bromobenzoyl)acetonitrile in a suitable solvent, such as ethanol or acetic acid.

-

Add methylhydrazine to the solution.

-

Reflux the reaction mixture and monitor its completion by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-(4-Bromophenyl)-1-methylpyrazol-5-amine.

Caption: Proposed two-step synthesis of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine.

Potential Applications in Drug Discovery and Agrochemicals

While specific biological data for 4-(4-Bromophenyl)-1-methylpyrazol-5-amine is scarce, the broader class of 5-aminopyrazoles has demonstrated significant potential in several areas of research.

As a Scaffold in Medicinal Chemistry

The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry. The amine group at the 5-position provides a convenient handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR). The bromophenyl substituent at the 4-position can participate in halogen bonding and other interactions with biological targets, potentially enhancing binding affinity and selectivity.

Potential therapeutic areas for derivatives of this compound could include:

-

Oncology: Many pyrazole derivatives have been investigated as anticancer agents.[4]

-

Inflammation: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Infectious Diseases: Substituted pyrazoles have shown promise as antibacterial and antifungal agents.[3]

In Agrochemical Research

The pyrazole scaffold is also prevalent in the agrochemical industry.[6] Derivatives of 5-aminopyrazoles have been developed as herbicides, insecticides, and fungicides. The specific substitution pattern of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine makes it a candidate for screening in these applications.

Conclusion and Future Directions

4-(4-Bromophenyl)-1-methylpyrazol-5-amine represents a valuable, yet underexplored, chemical entity. Its structure, combining the versatile 5-aminopyrazole core with a synthetically tractable bromophenyl group, makes it an attractive starting point for the development of novel bioactive compounds. The proposed synthesis offers a reliable and scalable route to access this molecule for further investigation. Future research should focus on the experimental validation of the proposed synthesis, comprehensive characterization of the compound's physicochemical properties, and a thorough evaluation of its biological activities across a range of therapeutic and agrochemical targets. Such studies will be crucial in unlocking the full potential of this promising heterocyclic compound.

References

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (URL: [Link])

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (URL: )

-

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (URL: [Link])

-

1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid. (URL: [Link])

-

Synthesis of Pyrazole Derivatives A Review. (URL: [Link])

-

3-(4-Bromophenyl)-5-methyl-1H-pyrazole. (URL: [Link])

-

Approaches towards the synthesis of 5-aminopyrazoles. (URL: [Link])

-

Approaches towards the synthesis of 5-aminopyrazoles. (URL: [Link])

-

Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. (URL: [Link])

-

Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. (URL: [Link])

-

SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. (URL: [Link])

-

(PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. (URL: [Link])

-

SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES Jae-Chul Jung. (URL: [Link])

-

Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. (URL: [Link])

-

(PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (URL: [Link])

-

Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles | The Journal of Organic Chemistry. (URL: [Link])

-

Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (URL: [Link])

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (URL: [Link])

-

5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (URL: [Link])

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (URL: [Link])

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

biological activity of pyrazole derivatives

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a vast array of derivatives exhibiting a remarkable breadth of biological activities. This guide provides a comprehensive exploration of the pharmacological landscape of pyrazole-based compounds, intended for researchers, scientists, and drug development professionals. We will dissect the core mechanisms, structure-activity relationships (SAR), and key experimental validations underlying their efficacy as anti-inflammatory, anticancer, antimicrobial, and neuromodulatory agents. This document moves beyond a simple enumeration of facts to explain the causal relationships behind experimental design and the logic of molecular optimization, grounding all claims in authoritative, verifiable sources.

The Pyrazole Scaffold: A Foundation for Pharmacological Diversity

First described by Ludwig Knorr in 1883, the pyrazole ring is a stable aromatic system.[1] Its two nitrogen atoms provide sites for hydrogen bonding, while the ring itself can engage in various non-covalent interactions within biological targets. The true versatility of the scaffold lies in the ease with which its carbon and nitrogen atoms can be substituted, allowing for precise three-dimensional arrangements of functional groups to optimize potency, selectivity, and pharmacokinetic profiles.[2] This chemical tractability has led to the successful development of numerous FDA-approved drugs targeting a wide range of clinical conditions.[3][4]

A general and highly versatile method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. This foundational reaction allows for the introduction of diverse substituents at key positions, directly influencing the resulting biological activity.

Workflow: Knorr Pyrazole Synthesis

The following diagram illustrates a generalized workflow for the Knorr synthesis, a cornerstone of pyrazole chemistry. The choice of substituents on both the dicarbonyl starting material and the hydrazine dictates the final structure and subsequent pharmacological properties of the derivative.

Caption: Generalized workflow for Knorr pyrazole synthesis.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Perhaps the most well-known application of pyrazole derivatives is in the treatment of inflammation. The landmark drug Celecoxib (Celebrex) exemplifies this class, functioning as a selective inhibitor of cyclooxygenase-2 (COX-2).[5][6]

Mechanism of Action: The Arachidonic Acid Cascade

Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[7] Two isoforms exist: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.[8] Non-selective NSAIDs like ibuprofen inhibit both isoforms, leading to therapeutic effects but also the risk of gastrointestinal side effects.[6][9]

Celecoxib's diaryl-substituted pyrazole structure allows it to selectively bind to the active site of the COX-2 enzyme.[6] A key feature is its sulfonamide side chain, which fits into a hydrophilic side pocket present in COX-2 but not COX-1, conferring its selectivity.[6][7] This selective inhibition reduces the production of pro-inflammatory prostaglandins without compromising the protective functions of COX-1.[8][10]

Caption: Mechanism of selective COX-2 inhibition by Celecoxib.

Structure-Activity Relationship (SAR) Insights

For diaryl-substituted pyrazoles like Celecoxib, key SAR features for potent and selective COX-2 inhibition have been established:

-

1,5-Diaryl Substitution: The presence of aryl groups at positions 1 and 5 of the pyrazole ring is critical.

-

Para-Sulfonamide Group: A p-SO2NH2 or p-SO2Me group on one of the aryl rings is essential for binding to the selective side pocket of the COX-2 enzyme.[6]

-

Trifluoromethyl Group: The CF3 group at the 3-position enhances potency.[9]

Quantitative Data: COX Inhibition

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib[6] | COX-2 | 0.04 | ~375 |

| Ibuprofen | Non-selective | ~13 (COX-1), ~344 (COX-2) | ~0.04 |

| 3,5-diarylpyrazole[9] | COX-2 | 0.01 | >100 |

| Pyrazole-thiazole hybrid[9] | COX-2 / 5-LOX | 0.03 / 0.12 | - |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common colorimetric assay to determine the potency and selectivity of pyrazole derivatives.

Principle: This assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare solutions of hemin, TMPD, and arachidonic acid in appropriate solvents.

-

Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.

-

Prepare a stock solution of the test pyrazole derivative (e.g., 10 mM in DMSO) and create a series of dilutions.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 150 µL of assay buffer, 10 µL of hemin, and 10 µL of the enzyme (COX-1 or COX-2).

-

Add 10 µL of the test compound dilution or vehicle (DMSO) for control wells.

-

Incubate the plate at room temperature for 5 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of arachidonic acid solution.

-

Immediately add 20 µL of TMPD solution.

-

Shake the plate and read the absorbance at 590 nm every minute for 5-10 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

-

Calculate the Selectivity Index by dividing the IC50 (COX-1) by the IC50 (COX-2).

-

Anticancer Activity: Targeting Key Signaling Cascades

The pyrazole scaffold is a cornerstone in the design of protein kinase inhibitors, which are crucial for modern targeted cancer therapies.[2][11] Kinases are enzymes that regulate cell proliferation, survival, and differentiation; their dysregulation is a hallmark of cancer.[12] Pyrazole derivatives have been developed to inhibit numerous kinases, including ALK, MET, VEGFR, CDKs, and BRAF.[12][13]

Mechanism of Action: Kinase Inhibition

Many pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathway that drives cancer cell growth and survival.

Crizotinib, an FDA-approved drug for non-small cell lung cancer, is a potent inhibitor of the ALK, ROS1, and MET tyrosine kinases. Its pyrazole core acts as a scaffold, with specific side chains forming critical hydrogen bonds and van der Waals interactions within the kinase's active site.

Caption: ATP-competitive inhibition of an oncogenic kinase by a pyrazole derivative.

Quantitative Data: Anticancer Potency

| Compound/Reference | Target Kinase(s) | Antiproliferative IC50 | Cell Line |

| Tozasertib (VX-680)[14] | Aurora A/B/C | 0.6 nM (Aurora A) | HCT-116 |

| Ruxolitinib[2] | JAK1/2 | 2.8 nM (JAK1), 4.5 nM (JAK2) | HEL |

| Crizotinib[2] | ALK/MET | 24 nM (ALK), 8 nM (MET) | H3122 (ALK+) |

| Encorafenib[2] | BRAF V600E | 0.3 nM | A375 (BRAF V600E) |

| Pyrazole carbaldehyde derivative[12] | PI3K | 0.25 µM | MCF-7 |

| Indole-pyrazole hybrid[12] | CDK2 | 0.074 µM | HCT-116 |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Methodology:

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., A549, MCF-7) under standard conditions (e.g., 37°C, 5% CO2).

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test pyrazole derivative in culture medium.

-

Remove the old medium from the plate and add 100 µL of medium containing the test compound at various concentrations (including a vehicle control, e.g., 0.1% DMSO).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a non-linear regression curve fit.

-

Antimicrobial and Other Biological Activities

The pharmacological utility of pyrazoles extends beyond inflammation and cancer. They have demonstrated significant potential as antimicrobial, antiviral, anticonvulsant, and metabolic agents.[15][16][17]

Antimicrobial Activity

Pyrazole derivatives have been shown to possess broad-spectrum activity against various bacterial and fungal pathogens.[17][18] The mechanism of action is often target-specific and can involve the inhibition of essential enzymes like DNA gyrase or disruption of cell membrane integrity.[19] The combination of a pyrazole core with other heterocyclic moieties, such as thiazole or pyrazoline, has been shown to enhance antimicrobial efficacy.[18][20]

Quantitative Data: Antimicrobial Activity (MIC)

| Compound Class | Organism | MIC (µg/mL) |

| Quinoline-substituted pyrazole[19] | S. aureus | 0.12 - 0.98 |

| Aminoguanidine-derived pyrazole[19] | E. coli | 1 |

| Thiazolidinone-clubbed pyrazole[19] | E. coli | 16 |

| Hydrazide pyrazole derivative[19] | S. aureus | 1.9 - 3.9 |

| Pyrazole-1-carbothiohydrazide[21] | C. albicans | 2.9 - 7.8 |

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by challenging a standardized inoculum of bacteria with serial dilutions of the compound in a liquid medium. The MIC is the lowest concentration that prevents visible growth.

Methodology:

-

Preparation of Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213).

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay plate.

-

-

Preparation of Compound Plate:

-

In a 96-well microtiter plate, add 50 µL of broth to all wells.

-

Add 50 µL of the test pyrazole derivative (at 2x the highest desired final concentration) to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL from the final column. This creates a gradient of compound concentrations.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well will be 100 µL.

-

Cover the plate and incubate at 35-37°C for 18-24 hours.

-

-

Reading and Interpretation:

-

After incubation, examine the plate for visible turbidity (bacterial growth).

-

The MIC is the lowest concentration of the pyrazole derivative in which there is no visible growth.

-

Neuromodulatory & Metabolic Activity: CB1 Receptor Antagonism

The pyrazole derivative Rimonabant was the first selective cannabinoid CB1 receptor antagonist developed for the treatment of obesity.[22][23] The endocannabinoid system is involved in regulating appetite and energy balance.[24] By blocking the CB1 receptor, Rimonabant was shown to decrease appetite, reduce body weight, and improve metabolic parameters like insulin sensitivity.[22][25]

Caption: Mechanism of CB1 receptor antagonism by Rimonabant.

Although Rimonabant was withdrawn from the market due to psychiatric side effects, its development provided critical insights into the endocannabinoid system and demonstrated the potential of pyrazole derivatives to modulate complex neurological and metabolic pathways.[26] Structure-activity relationship studies for this class identified that a p-substituted phenyl ring at position 5, a carboxamido group at position 3, and a 2,4-dichlorophenyl substituent at position 1 of the pyrazole ring were crucial for potent and selective CB1 antagonism.[27][28]

Conclusion and Future Directions

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its derivatives have yielded highly successful drugs across multiple therapeutic areas, from inflammation and oncology to metabolic disease. The ongoing exploration of this versatile core continues to produce novel candidates with improved potency, selectivity, and safety profiles. Future research will likely focus on developing pyrazole derivatives as multi-target agents (e.g., dual COX/LOX or multi-kinase inhibitors), leveraging advanced synthetic techniques like microwave-assisted synthesis for rapid library generation, and applying computational modeling to refine SAR and predict off-target effects.[9][29] The rich history and continued innovation surrounding pyrazole ensure its place as a privileged and indispensable structure in the future of medicinal chemistry.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

-

Celebrex (Celecoxib) Pharmacology. (2018, August 23). News-Medical.Net. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). Journal of medicinal chemistry, 41(26), 5138–5149. [Link]

-

Celecoxib. (n.d.). Wikipedia. [Link]

-

Synthesis of Pyrazole Derivatives A Review. (2023). International Journal for Multidisciplinary Research, 5(5). [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2022). Organic & Medicinal Chemistry International Journal, 10(4). [Link]

-

Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (2021). Polycyclic Aromatic Compounds, 43(3), 2056-2070. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(23), 7204. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2021). Egyptian Journal of Chemistry, 64(10), 5519-5526. [Link]

-

Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences, 6(S2), 8281-8289. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Advances, 14(26), 18683-18707. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330. [Link]

-

Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]

-

What is the mechanism of Rimonabant? (2024, July 17). Patsnap Synapse. [Link]

-

Current status of pyrazole and its biological activities. (2015). Journal of basic and clinical pharmacy, 6(2), 35–41. [Link]

-

Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-13. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2023). Molecules, 28(2), 856. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

-

Rimonabant: endocannabinoid inhibition for the metabolic syndrome. (2006). Current opinion in investigational drugs (London, England : 2000), 7(4), 345–351. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2022). Archiv der Pharmazie, 355(1), e2100244. [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). Naturalista campano, 28(1). [Link]

-

Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2023, November 29). Slideshare. [Link]

-

What is Rimonabant used for? (2024, June 14). Patsnap Synapse. [Link]

-

Pyrazoles as anticancer agents: Recent advances. (2021). Sch. Res. Rep, 3, 1-6. [Link]

-

What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). International Journal of Molecular Sciences, 24(12), 10309. [Link]

-

Review: Anticancer Activity Of Pyrazole. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(2), 118-129. [Link]

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2011). Molecules, 16(12), 9855-9866. [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future medicinal chemistry, 14(2), 113–128. [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Letters in Drug Design & Discovery, 17(1), 106-117. [Link]

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(13), 4292. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). Molecules (Basel, Switzerland), 27(1), 330. [Link]

-

New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013). Molecules, 18(11), 13524-13541. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry, 14(2), 279-293. [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018). Molecules, 23(11), 2959. [Link]

-

The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. (2007). Journal of clinical pharmacy and therapeutics, 32(3), 209–231. [Link]

-

Rimonabant. (n.d.). Wikipedia. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1998). Journal of Medicinal Chemistry, 41(26), 5138-5149. [Link]

-

Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011). Der Pharma Chemica, 3(3), 30-39. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC medicinal chemistry, 13(10), 1151–1172. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future medicinal chemistry, 15(22), 2011–2028. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2022). Molecules, 27(19), 6661. [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Celecoxib - Wikipedia [en.wikipedia.org]

- 7. news-medical.net [news-medical.net]

- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. ClinPGx [clinpgx.org]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]

- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. jchr.org [jchr.org]

- 16. mdpi.com [mdpi.com]

- 17. eurekaselect.com [eurekaselect.com]

- 18. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 19. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. What is Rimonabant used for? [synapse.patsnap.com]

- 24. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 26. Rimonabant - Wikipedia [en.wikipedia.org]

- 27. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine: A Technical Guide

Introduction: The Significance of Spectroscopic Elucidation

The structural confirmation of a newly synthesized molecule is a cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap of a molecule's architecture. For a compound like 4-(4-Bromophenyl)-1-methylpyrazol-5-amine, which possesses a unique constellation of aromatic and heterocyclic moieties, a multi-faceted spectroscopic approach is not just beneficial, but essential for unambiguous characterization. The insights gained from these techniques are critical for ensuring the purity, identity, and structural integrity of the compound, which are prerequisites for any subsequent biological or medicinal chemistry applications.

This guide will systematically detail the predicted spectroscopic data for 4-(4-Bromophenyl)-1-methylpyrazol-5-amine and provide in-depth interpretations based on established chemical principles and data from analogous compounds.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, we can piece together the connectivity and electronic environment of each atom.

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to encompass all proton signals.

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all unique carbon atoms.

-

Use a sufficient number of scans and a suitable relaxation delay to ensure accurate integration of all carbon signals.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR (Predicted Data)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

| ~7.55 | Doublet | 2H | H-2', H-6' | These aromatic protons are ortho to the bromine atom and are expected to be deshielded. In the analog 5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the protons on the bromophenyl ring appear at ~7.5-7.6 ppm[1]. |

| ~7.30 | Doublet | 2H | H-3', H-5' | These aromatic protons are meta to the bromine atom and will be slightly more shielded than their ortho counterparts. |

| ~7.25 | Singlet | 1H | H-3 | The proton on the pyrazole ring is expected to appear as a singlet in the aromatic region. |

| ~4.5-5.5 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary significantly depending on concentration and solvent. A broad singlet is expected due to quadrupole broadening and potential hydrogen bonding. In related aminopyrazoles, the NH₂ signal appears in this range[2]. |

| ~3.65 | Singlet | 3H | N-CH₃ | The methyl group attached to the pyrazole nitrogen is expected to be a sharp singlet in the upfield region. |

¹³C NMR (Predicted Data)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |

| ~150 | C-5 | The carbon atom bearing the amino group is expected to be significantly deshielded. |

| ~140 | C-3 | The other sp² carbon of the pyrazole ring. |

| ~138 | C-1' | The ipso-carbon of the bromophenyl ring attached to the pyrazole. |

| ~132 | C-3', C-5' | Aromatic carbons meta to the bromine atom. Data from 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole shows similar shifts for these carbons[3]. |

| ~130 | C-2', C-6' | Aromatic carbons ortho to the bromine atom. |

| ~122 | C-4' | The carbon atom directly attached to the bromine atom will be shielded due to the heavy atom effect. |

| ~115 | C-4 | The carbon at the 4-position of the pyrazole ring. |

| ~35 | N-CH₃ | The methyl carbon is expected in the upfield aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and then acquire the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

IR (Predicted Data)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Analysis |

| 3450 - 3300 | Medium | N-H stretching | The asymmetric and symmetric stretching vibrations of the primary amine group are expected in this region. Studies on aminopyrazoles confirm these characteristic bands[2]. |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching | Characteristic stretching vibrations of the C-H bonds on the pyrazole and bromophenyl rings. |

| ~2950 | Weak | Aliphatic C-H stretching | Stretching vibration of the C-H bonds in the N-methyl group. |

| ~1620 | Strong | N-H bending (scissoring) | The bending vibration of the primary amine group. |

| 1590 - 1450 | Medium-Strong | C=C and C=N stretching | Aromatic and heteroaromatic ring stretching vibrations. |

| ~1070 | Strong | C-Br stretching | The stretching vibration of the carbon-bromine bond is typically observed in this region. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural insights.

MS (Predicted Data)

| m/z | Ion | Rationale and Isotopic Pattern |

| 251/253 | [M]⁺˙ | The molecular ion peak. The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with approximately equal intensities, which is a definitive indicator for the presence of a single bromine atom. |

| 172 | [M - Br]⁺ | Loss of the bromine radical is a common fragmentation pathway for brominated aromatic compounds. |

| 144 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyrazole ring. |

| 91 | [C₆H₅N]⁺˙ | A fragment corresponding to the bromophenyl moiety after the loss of the pyrazole ring. |

Visualizing the Workflow and Fragmentation

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a novel compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a novel chemical entity.

Predicted Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for 4-(4-Bromophenyl)-1-methylpyrazol-5-amine in a mass spectrometer.

Caption: A predicted ESI-MS fragmentation pathway for 4-(4-Bromophenyl)-1-methylpyrazol-5-amine.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine. By synthesizing data from structurally related analogs and applying fundamental spectroscopic principles, a comprehensive and scientifically grounded characterization has been presented. The methodologies and interpretations outlined herein offer a valuable resource for researchers working with novel pyrazole derivatives, enabling them to confidently approach the structural elucidation of these important heterocyclic compounds. The self-validating nature of combining multiple spectroscopic techniques, as detailed in this guide, ensures a high degree of confidence in the final structural assignment.

References

Sources

A Technical Guide to the Medicinal Chemistry of Bromophenyl Pyrazole Compounds: Synthesis, Applications, and Future Prospects

Introduction

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous therapeutic agents due to its versatile chemical reactivity and diverse biological activities.[1][2][3][4] Its derivatives are integral to a wide array of approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and various kinase inhibitors used in oncology.[2][4] The strategic functionalization of the pyrazole core allows for the fine-tuning of a compound's pharmacological profile, enabling precise interactions with biological targets.[5]

The introduction of a bromophenyl moiety to the pyrazole scaffold is a key design strategy in modern drug discovery. Halogenation, particularly with bromine, significantly modulates a molecule's physicochemical properties. The bromo-substituent can enhance lipophilicity, improve metabolic stability, and, most critically, form potent halogen bonds with biological targets, thereby increasing binding affinity and selectivity.[6] This guide provides a comprehensive, in-depth analysis of the synthesis, multifaceted pharmacological applications, and future potential of bromophenyl pyrazole compounds for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices and delve into the mechanisms that underpin the therapeutic promise of this remarkable class of molecules.

Pharmacological Activities and Therapeutic Potential